molecular formula C10H10O5 B100739 Methyl 3-methoxycarbonyloxybenzoate CAS No. 17161-32-9

Methyl 3-methoxycarbonyloxybenzoate

Cat. No.: B100739
CAS No.: 17161-32-9
M. Wt: 210.18 g/mol
InChI Key: GWXXUUWQSFJIDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-methoxycarbonyloxybenzoate is an aromatic ester characterized by a benzoic acid backbone substituted with a methoxycarbonyloxy group (-O-CO-OCH₃) at the 3-position. This functional group combines both ester and carbonate moieties, imparting unique physicochemical properties. The compound is structurally distinct due to the electron-withdrawing nature of the methoxycarbonyloxy group, which influences its reactivity, solubility, and stability.

Properties

CAS No.

17161-32-9

Molecular Formula

C10H10O5

Molecular Weight

210.18 g/mol

IUPAC Name

methyl 3-methoxycarbonyloxybenzoate

InChI

InChI=1S/C10H10O5/c1-13-9(11)7-4-3-5-8(6-7)15-10(12)14-2/h3-6H,1-2H3

InChI Key

GWXXUUWQSFJIDZ-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC(=CC=C1)OC(=O)OC

Canonical SMILES

COC(=O)C1=CC(=CC=C1)OC(=O)OC

Synonyms

Carbonic acid methyl[m-(methoxycarbonyl)phenyl] ester

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues from Biopharmacule Speciality Chemicals ()

Several methyl-substituted benzoates in share structural similarities with methyl 3-methoxycarbonyloxybenzoate, differing primarily in substituent groups and positions:

Compound Name Substituents Key Properties/Applications
Methyl 3-iodo-4-ethoxybenzoate 3-Iodo, 4-ethoxy Bulky substituents enhance steric hindrance; iodine may increase molecular weight and alter UV absorption .
Methyl 3-methoxy-2,4,5-trifluorobenzoate 3-Methoxy, 2,4,5-trifluoro Fluorine atoms increase lipophilicity and metabolic stability, contrasting with the carbonate group’s polarity .
Methyl 3-iodo-4-methoxybenzoate 3-Iodo, 4-methoxy Methoxy group at 4-position improves solubility in polar solvents compared to 3-substituted analogs .

Key Insight : The position and nature of substituents (e.g., iodine vs. methoxycarbonyloxy) significantly affect electronic distribution and steric effects, altering solubility and reactivity profiles.

Methyl 4-(Cyclopropylmethoxy)-3-Hydroxybenzoate ()

This compound features a cyclopropylmethoxy group at the 4-position and a hydroxyl group at the 3-position. Compared to this compound:

  • Substituent Position : The hydroxyl group in the 3-position (vs. methoxycarbonyloxy) enables hydrogen bonding, increasing water solubility but reducing stability under acidic conditions .

Methyl Salicylate ()


Methyl salicylate (2-methoxybenzoate) shares an ester functional group but differs in substituent arrangement:

  • Ortho-Substitution : The hydroxyl group at the 2-position forms intramolecular hydrogen bonds with the adjacent methoxy group, lowering volatility (vapor pressure: ~0.01 mmHg at 25°C) compared to para- or meta-substituted esters .
  • Reactivity : The hydroxyl group increases susceptibility to oxidation, whereas the methoxycarbonyloxy group in this compound may enhance resistance to hydrolytic degradation .

Methyl (3-Hydroxyphenyl)-Carbamate ()

  • Carbamate vs. Carbonate Ester : The carbamate group (-NH-CO-OCH₃) is less stable under alkaline conditions compared to the carbonate ester in this compound, which resists nucleophilic attack due to electron-withdrawing effects .

Research Implications and Gaps

  • Synthetic Applications : The methoxycarbonyloxy group’s stability suggests utility in prodrug design or polymer precursors, contrasting with hydrolytically labile esters like methyl salicylate .
  • Analytical Challenges : Gas chromatography () and VOC characterization () methods may require optimization for high-molecular-weight benzoate esters due to low volatility .
  • Data Limitations : Direct experimental data (e.g., melting points, NMR spectra) for this compound is absent in the evidence, necessitating further study.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.